2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-11(2)23-17-15(10)16(18-9-19-17)22-8-14(20)12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVFBRINRKFZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387758 | |
| Record name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-22-4 | |
| Record name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of 2-aminothiophene derivatives with formamide under acidic conditions.
Dimethylation: The thieno[2,3-d]pyrimidine core is then subjected to dimethylation using methyl iodide in the presence of a base such as potassium carbonate.
Sulfanylation: The dimethylthieno[2,3-d]pyrimidine is reacted with a thiol derivative to introduce the sulfanyl group. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC).
Attachment of Methoxyphenyl Ethanone: Finally, the sulfanyl intermediate is coupled with 4-methoxyphenyl ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in microorganisms. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a similar core structure but lacking the sulfanyl and methoxyphenyl ethanone groups.
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylthio)acetic acid: Another derivative with a thioacetic acid moiety instead of the ethanone group.
Uniqueness
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl linkage and methoxyphenyl ethanone moiety differentiate it from other thienopyrimidine derivatives, making it a valuable compound for diverse research applications.
Biological Activity
Molecular Characteristics
- IUPAC Name : 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
- Molecular Formula : C18H16N2O3S2
- Molar Mass : 372.46124 g/mol
Structural Features
The compound features a thieno[2,3-d]pyrimidine core that is known for its interaction with biological targets due to its heterocyclic nature. The presence of a methoxy group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds in this class have been shown to induce apoptosis in various cancer cell lines by inhibiting tubulin polymerization and affecting cell cycle progression.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.
Pharmacological Studies
- Antitumor Activity : A study demonstrated that related thieno[2,3-d]pyrimidines significantly inhibited cell proliferation in breast cancer models. For instance, certain analogs exhibited EC50 values in the nanomolar range (0.004–0.008 µM) against T47D human breast cancer cells, indicating potent anticancer properties .
- Mechanistic Insights : The compound's mechanism may involve the disruption of microtubule dynamics and induction of reactive oxygen species (ROS), leading to increased apoptosis .
- In vitro Studies : In vitro assays have shown that similar compounds can inhibit specific kinases involved in cancer cell signaling pathways, providing a rationale for their anticancer effects .
Case Studies
Several studies have highlighted the biological activities of thieno[2,3-d]pyrimidine derivatives:
- Study on Apoptosis Induction : A specific analog demonstrated significant apoptosis induction in cancer cells through caspase activation and mitochondrial pathway involvement .
- Antimicrobial Evaluation : Research has indicated that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thienopyrimidine core. Key steps include nucleophilic substitution at the pyrimidine sulfur atom and coupling with a 4-methoxyphenyl ethanone moiety. For example, sodium azide or thiol-containing intermediates are used to introduce the sulfanyl group, while mild solvents like dimethylformamide (DMF) under reflux (~100–120°C) are employed to ensure high yields (72–81%) . Reaction optimization should prioritize temperature control and stoichiometric ratios to avoid side products like over-alkylated derivatives.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Peaks at δ 2.35–2.58 ppm (methyl groups), δ 7.2–8.57 ppm (aromatic protons), and δ 8.57 ppm (pyrimidine protons) are critical for verifying substituent positions .
- LC-MS : A molecular ion peak at m/z 361.0 [M+H]⁺ confirms the molecular weight .
- IR Spectroscopy : Absorbance at 1675 cm⁻¹ (C=O stretch) and 1154–1297 cm⁻¹ (sulfonyl or sulfanyl groups) further validates functional groups .
Q. What solvents and reaction conditions are preferred for stability during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, xylene) under reflux are optimal for solubility and reaction efficiency. Post-synthesis, samples should be stored at low temperatures (-20°C) to mitigate organic degradation, as prolonged exposure to ambient conditions can alter the compound’s matrix .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or LC-MS data often arise from impurities or regiochemical variations. To address this:
- Perform column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure fractions.
- Use 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations, particularly for overlapping aromatic signals .
- Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for related pyrimidine derivatives .
Q. What experimental design considerations are critical for evaluating biological activity?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition, cell viability) with concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for kinase assays) .
- Matrix Stabilization : For in vivo studies, stabilize the compound in PEG-400 or cyclodextrin solutions to enhance bioavailability and prevent aggregation .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify potential metabolic liabilities .
Q. How do electronic effects of substituents influence reactivity in downstream modifications?
- Methodological Answer :
- The electron-donating methoxy group on the phenyl ring increases electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reactions).
- Conversely, the electron-withdrawing sulfanyl-thienopyrimidine moiety directs electrophilic substitution to the para position of the phenyl ring. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies mitigate sample degradation during long-term spectroscopic analysis?
- Methodological Answer :
- Temperature Control : Maintain samples at 4°C during NMR/LC-MS runs and use deuterated solvents with stabilizers (e.g., DMSO-d₆ with 0.03% TMS) .
- Light Sensitivity : Shield samples from UV light to prevent photodegradation of the thienopyrimidine core.
- Real-Time Monitoring : Use time-resolved mass spectrometry to detect degradation products and adjust storage protocols accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
